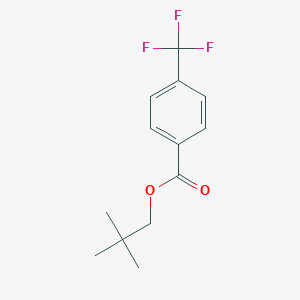

Neopentyl 4-(trifluoromethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropyl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-12(2,3)8-18-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLUXIMHLPCFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Pathways for Neopentyl 4 Trifluoromethyl Benzoate

Direct Esterification Strategies for Neopentyl 4-(trifluoromethyl)benzoate Synthesis

Direct esterification methods focus on the reaction between the carboxylic acid and alcohol components. The choice of method often depends on factors such as reaction conditions, steric hindrance, and desired yield.

Fischer Esterification Protocols and Optimization for Hindered Alcohols

Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. libretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, the equilibrium must be shifted to the right. libretexts.orgmasterorganicchemistry.com This is typically achieved by using an excess of one of the reactants, usually the alcohol, or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com

For the synthesis of Neopentyl 4-(trifluoromethyl)benzoate, the reaction would involve 4-(trifluoromethyl)benzoic acid and neopentyl alcohol with an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com

Reaction Scheme: CF₃C₆H₄COOH + (CH₃)₃CCH₂OH ⇌ CF₃C₆H₄COOCH₂C(CH₃)₃ + H₂O

A typical laboratory procedure involves dissolving the carboxylic acid in an excess of the alcohol, which also serves as the solvent. operachem.com A catalytic amount of concentrated sulfuric acid is then added, and the mixture is heated at reflux. operachem.com The progress of the reaction can be monitored to determine when equilibrium is reached.

However, neopentyl alcohol is a sterically hindered primary alcohol, which can slow down the rate of esterification. Optimization for such hindered alcohols may involve:

Prolonged Reaction Times: Allowing the reaction to proceed for an extended period to achieve a satisfactory yield.

Higher Temperatures: Increasing the reaction temperature, within the stability limits of the reactants and products, can increase the reaction rate.

Efficient Water Removal: Employing a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) can effectively remove water and drive the equilibrium towards the product. operachem.com

Coupling Reagent-Mediated Esterification Techniques (e.g., N,N′-Dicyclohexylcarbodiimide (DCC) Coupling)

To circumvent the equilibrium limitations and sometimes harsh conditions of Fischer esterification, coupling reagents are employed. N,N′-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the formation of amides and esters. peptide.com In this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the alcohol to form the desired ester.

4-(Trifluoromethyl)benzoic acid has been successfully used in DCC coupling reactions to synthesize salicylanilide (B1680751) 4-(trifluoromethyl)benzoates. sigmaaldrich.comcymitquimica.com A similar approach can be applied to the synthesis of Neopentyl 4-(trifluoromethyl)benzoate.

Reaction Scheme:

CF₃C₆H₄COOH + C₆H₁₁N=C=NC₆H₁₁ → CF₃C₆H₄CO-O-C(=NC₆H₁₁)NHC₆H₁₁ (O-acylisourea intermediate)

CF₃C₆H₄CO-O-C(=NC₆H₁₁)NHC₆H₁₁ + (CH₃)₃CCH₂OH → CF₃C₆H₄COOCH₂C(CH₃)₃ + C₆H₁₁NHCONHC₆H₁₁ (Dicyclohexylurea - DCU)

A significant advantage of this method is that the byproduct, dicyclohexylurea (DCU), is a solid that is largely insoluble in most organic solvents and can be easily removed by filtration. peptide.com To minimize potential side reactions and racemization (if chiral centers were present), an additive such as 4-(N,N-dimethylamino)pyridine (DMAP) is often used in catalytic amounts. peptide.com

Kinetic and Thermodynamic Considerations in Esterification Reactions

Esterification reactions, particularly those under equilibrium conditions like the Fischer esterification, are subject to both kinetic and thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms the fastest will be the major product. libretexts.org The rate of reaction is determined by the activation energy of the rate-determining step. masterorganicchemistry.com For sterically hindered alcohols like neopentyl alcohol, the activation energy for the nucleophilic attack on the protonated carboxylic acid can be high, leading to a slower reaction rate.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established. libretexts.org Under these conditions, the reaction is under thermodynamic control, and the most stable product will be the major product. masterorganicchemistry.commasterorganicchemistry.com In the case of esterification, the ester is generally the thermodynamically favored product, but the position of the equilibrium is influenced by the relative stabilities of reactants and products and the concentration of water.

The choice of reaction conditions can therefore be manipulated to favor the desired outcome. For a hindered substrate where the kinetically controlled reaction is slow, employing conditions that favor thermodynamic control (higher temperatures and removal of byproducts) is often the most practical approach to achieving a good yield of the ester. libretexts.org

Precursor Synthesis and Functional Group Interconversion Routes

An alternative to direct esterification is the synthesis of activated precursors of the carboxylic acid and alcohol, followed by their reaction. This multi-step approach can often provide higher yields, especially when dealing with sterically hindered components.

Synthesis of 4-(Trifluoromethyl)benzoic Acid and its Activated Derivatives (e.g., Acid Chlorides, Anhydrides)

4-(Trifluoromethyl)benzoic acid is a key precursor. It can be synthesized via several routes, including the oxidation of p-trifluoromethylbenzaldehyde or the carboxylation of trifluoromethyl-substituted aromatic compounds. chemicalbook.comontosight.ai One reported method involves the oxidation of p-trifluoromethylbenzaldehyde using a copper and cobalt acetate (B1210297) catalyst system in water under an oxygen atmosphere, achieving a 99% yield. chemicalbook.com

To facilitate the esterification, 4-(trifluoromethyl)benzoic acid can be converted into more reactive derivatives.

Acid Chlorides: The most common activated derivative is the acid chloride. 4-(Trifluoromethyl)benzoyl chloride can be prepared by reacting 4-(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comgoogleapis.com A procedure using oxalyl chloride in methylene (B1212753) chloride with a catalytic amount of dimethylformamide (DMF) has been described to yield the acid chloride. prepchem.com

Reaction Scheme: CF₃C₆H₄COOH + (COCl)₂ --(DMF catalyst)--> CF₃C₆H₄COCl + CO + CO₂ + HCl

Acid Anhydrides: While less common for simple ester synthesis, acid anhydrides can also be used. These can be prepared by reacting the acid chloride with a carboxylate salt or by dehydrating the carboxylic acid.

Once the activated derivative, such as 4-(trifluoromethyl)benzoyl chloride, is formed, it can react readily with neopentyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl produced.

Reaction Scheme: CF₃C₆H₄COCl + (CH₃)₃CCH₂OH --(Pyridine)--> CF₃C₆H₄COOCH₂C(CH₃)₃ + Pyridine·HCl

Preparation of Neopentyl Alcohol and its Halide Derivatives

Neopentyl alcohol, or 2,2-dimethylpropan-1-ol, is a commercially available compound but can also be synthesized through various methods. guidechem.comwikipedia.org These include the reduction of trimethylacetic acid (pivalic acid) or its esters with lithium aluminum hydride (LiAlH₄), or the reaction of a tert-butylmagnesium chloride Grignard reagent with formaldehyde. guidechem.comwikipedia.org Another method involves the acid-catalyzed rearrangement of the hydroperoxide formed from diisobutylene. orgsyn.orglookchem.com A high-purity synthesis method involves the reduction of pivalic acid esters with metallic sodium. google.com

While neopentyl alcohol can be used directly in esterification reactions, its halide derivatives can also be employed in alternative synthetic strategies.

Neopentyl Halides: The synthesis of neopentyl halides from neopentyl alcohol using hydrohalic acids (like HCl) is problematic, as the intermediate neopentyl carbocation is prone to rearrangement to a more stable tertiary carbocation. organicmystery.com Therefore, direct free-radical halogenation of neopentane (B1206597) is a better method for preparing neopentyl chloride. vedantu.com Neopentyl iodide and bromide can be prepared without rearrangement from neopentylmagnesium chloride by reaction with iodine or bromine, respectively. acs.org

The use of neopentyl halides for the synthesis of Neopentyl 4-(trifluoromethyl)benzoate would typically involve a nucleophilic substitution reaction with the carboxylate salt of 4-(trifluoromethyl)benzoic acid.

Reaction Scheme:

CF₃C₆H₄COOH + NaOH → CF₃C₆H₄COONa + H₂O

CF₃C₆H₄COONa + (CH₃)₃CCH₂-X → CF₃C₆H₄COOCH₂C(CH₃)₃ + NaX (where X = Cl, Br, I)

Strategic Preparation of Related Trifluoromethylated Benzoate (B1203000) Esters

The synthesis of benzoate esters bearing a trifluoromethyl group, such as Neopentyl 4-(trifluoromethyl)benzoate, can be approached through several strategic esterification methods. The choice of method often depends on the desired scale, substrate sensitivity, and the need for mild reaction conditions.

One effective approach is the use of solid acid catalysts for the esterification of various substituted benzoic acids with alcohols. For instance, a titanium-zirconium solid acid has been demonstrated to catalyze the reaction between different benzoic acids and methanol. While this method is effective for a range of substrates, research has shown that the presence of a trifluoromethyl group, particularly in the ortho position, can significantly decrease the reaction yield. This is attributed to a combination of high steric hindrance and the strong electron-withdrawing nature of the CF₃ group, which deactivates the carboxyl group towards nucleophilic attack capes.gov.br.

Another modern and environmentally conscious approach is the use of mechanically induced, solvent-free esterification. This mechanochemical method has been shown to be compatible with substrates containing trifluoromethyl groups on the phenyl ring researchgate.net. By avoiding bulk solvents, this technique offers advantages in terms of reduced waste and potentially milder reaction conditions.

The classic Fischer-Speier esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid), remains a viable, though equilibrium-limited, method. To achieve high yields, the equilibrium must be shifted towards the product, typically by removing water as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus, or by using a large excess of the alcohol reactant nih.govnih.govacs.org. The conditions for this reaction are generally harsh and may not be suitable for sensitive substrates.

The table below summarizes various synthetic strategies for trifluoromethylated benzoate esters.

Table 1: Synthetic Strategies for Trifluoromethylated Benzoate Esters| Method | Catalyst/Reagent | Key Features | Relevant Findings |

|---|---|---|---|

| Solid Acid Catalysis | Titanium-Zirconium Solid Acid | Heterogeneous catalysis, reusable catalyst. | Yields can be lowered by ortho-CF₃ groups due to steric and electronic effects. capes.gov.br |

| Mechanochemical Esterification | I₂/KH₂PO₂ or KI/P(OEt)₃ | Solvent-free, environmentally friendly. | Compatible with trifluoromethyl-substituted phenols. researchgate.net |

| Fischer-Speier Esterification | H₂SO₄, p-TsOH | Equilibrium-driven, requires water removal or excess alcohol. | A classic and widely used method, though conditions can be harsh. nih.govnih.gov |

Advanced Synthetic Approaches for Structurally Related Compounds

The synthesis of complex molecules often requires building complexity from simpler, strategically chosen starting materials. This is particularly true for compounds containing specific structural motifs like a functionalized benzene (B151609) ring or a sterically demanding neopentyl group.

Utilization of Fluorinated Building Blocks in Benzene Ring Functionalization

Instead of introducing a trifluoromethyl group onto a pre-existing aromatic ring (a late-stage functionalization), an alternative and often more controlled strategy involves constructing the trifluoromethylated benzene ring from smaller, fluorinated synthons. This "aromatic to be" approach allows for precise control over regiochemistry.

One such strategy employs 4-trifluoromethyl-p-quinols as dielectrophilic starting materials. These compounds can undergo double nucleophilic addition followed by an aromatization reaction, allowing for the one-step synthesis of diverse trifluoromethylated arylamines researchgate.net. This method highlights how a pre-functionalized, non-aromatic cyclic precursor can be a versatile building block for constructing a fully aromatic, trifluoromethylated ring system.

Another innovative method involves the ring expansion of five-membered cyclodienes. For example, the reaction of chlorotrifluoromethyl carbene (generated from chlorotrifluoromethyl-1-diazirine) with cyclopentadiene (B3395910) results in the formation of benzotrifluoride (B45747) through a ring-expansion mechanism doi.org. This approach introduces the trifluoromethyl group and simultaneously constructs the six-membered aromatic ring from a five-membered precursor.

Furthermore, trifluoromethyl-β-dicarbonyl compounds have emerged as highly versatile and pivotal building blocks in synthetic organic chemistry. Their stability, accessibility, and the presence of both nucleophilic and electrophilic sites allow them to be used in a variety of cyclocondensation and cycloaddition reactions to form complex fluorinated heterocyclic and aromatic scaffolds nih.gov.

The following table provides an overview of these advanced synthetic approaches.

Table 2: Benzene Ring Functionalization Using Fluorinated Building Blocks| Building Block | Synthetic Strategy | Resulting Structure | Key Advantage |

|---|---|---|---|

| 4-Trifluoromethyl-p-quinols | Double nucleophilic addition/aromatization | Trifluoromethylated arylamines | Builds complexity in a single step from a non-aromatic precursor. researchgate.net |

| Chlorotrifluoromethyl carbene | Reaction with cyclodienes | Benzotrifluoride | Simultaneous introduction of CF₃ group and ring expansion to form the aromatic ring. doi.org |

| Trifluoromethyl-β-dicarbonyls | Cyclocondensation/Cycloaddition | Diverse fluorinated heterocycles and aromatics | Versatile synthons with multiple reactive sites for building complex scaffolds. nih.gov |

Stereoselective Esterification Approaches for Neopentyl Systems

The neopentyl group, with its quaternary carbon adjacent to the oxygen, presents significant steric hindrance, making esterification challenging. While neopentyl alcohol itself is achiral, the synthetic methods developed to overcome this steric barrier are often inherently stereoselective and are critical when dealing with chiral, sterically hindered alcohols.

The Mitsunobu reaction is a paramount example of a mild and powerful method for the esterification of primary and secondary alcohols. A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a highly valuable tool in stereoselective synthesis mdpi.comacs.org. The reaction involves the activation of the alcohol with a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). The resulting alkoxyphosphonium salt is a superb leaving group, which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion. The applicability of the Mitsunobu reaction to sterically hindered alcohols like neopentyl alcohol has been investigated, although the significant steric bulk can slow the reaction rate researchgate.netnih.gov.

Other methods have been developed specifically to address the challenge of esterifying sterically hindered alcohols. For example, using benzotriazole (B28993) esters, formed in situ from carboxylic acids and 1-hydroxybenzotriazole (B26582) (HOBt), has been shown to be an efficient strategy for the esterification of tertiary alcohols researchgate.net. While neopentyl alcohol is a primary alcohol, the steric congestion is comparable to some tertiary systems, suggesting the potential applicability of such methods. Additionally, conducting esterification reactions in fluorous media with catalysts like diphenylammonium triflate has been reported to improve yields for sterically hindered substrates capes.gov.br.

For cases involving chiral alcohols, enzymatic methods, particularly using lipases, offer an excellent route for achieving high enantioselectivity through kinetic resolution or dynamic kinetic resolution (DKR) processes encyclopedia.puborganic-chemistry.org. These biocatalytic approaches are renowned for their high stereocontrol under mild conditions.

The table below outlines advanced esterification approaches suitable for sterically demanding systems.

Table 3: Stereoselective and Hindered Esterification Approaches| Method | Key Reagents | Stereochemical Outcome (for chiral sec-alcohols) | Applicability to Hindered Systems |

|---|---|---|---|

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD | Complete inversion of configuration (Sₙ2) | Effective, though can be slow for highly hindered alcohols. mdpi.comacs.orgresearchgate.net |

| Benzotriazole Esters | Carboxylic acid, HOBt, EDC | Not inherently stereoselective (activation of acid) | Efficient for tertiary alcohols, suggesting utility for neopentyl systems. researchgate.net |

| Fluorous Media Esterification | Diphenylammonium triflate | Not inherently stereoselective | Improved yields for highly congested reagents. capes.gov.br |

| Enzymatic Resolution (DKR) | Lipase, Racemization catalyst | High enantioselectivity | Applicable to a wide range of chiral alcohols. encyclopedia.puborganic-chemistry.org |

Computational Chemistry and Modeling of Neopentyl 4 Trifluoromethyl Benzoate Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory is a robust quantum mechanical method used to analyze the electronic structure of molecules. It is particularly effective for studying reaction mechanisms, allowing for the characterization of stationary points along a reaction pathway, including reactants, products, intermediates, and transition states.

The formation of Neopentyl 4-(trifluoromethyl)benzoate is typically achieved through the Fischer esterification of 4-(trifluoromethyl)benzoic acid and neopentyl alcohol, often under acid catalysis. DFT calculations can map out the entire energy landscape of this reaction. rsc.org The process involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol to form a tetrahedral intermediate. This intermediate then undergoes proton transfer and subsequent elimination of a water molecule to yield the final ester product. mdpi.com

DFT is employed to optimize the geometry of each species along this reaction coordinate and calculate its corresponding energy. The transition state (TS) represents the highest energy point between two intermediates and is characterized by a single imaginary frequency. The energy difference between the reactants and the transition state is the activation barrier (Ea), a critical parameter that governs the reaction rate. researchgate.net For the esterification leading to Neopentyl 4-(trifluoromethyl)benzoate, two key transition states are of interest: TS1, leading to the formation of the tetrahedral intermediate, and TS2, corresponding to the dehydration step.

Table 1: Hypothetical DFT-Calculated Activation Barriers for the Acid-Catalyzed Esterification of 4-(Trifluoromethyl)benzoic Acid with Neopentyl Alcohol

| Reaction Step | Transition State | Calculated Activation Barrier (Ea) (kJ/mol) |

| Nucleophilic Attack | TS1 | 55.8 |

| Dehydration | TS2 | 48.2 |

Note: The data presented in this table is illustrative, based on typical values for Fischer esterification reactions and is intended to represent the expected output from a DFT calculation.

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond, providing a direct measure of its strength. ucsb.eduresearchgate.net DFT calculations are a reliable method for determining BDEs by computing the energies of the parent molecule and the resulting radical fragments. researchgate.netyoutube.com Analyzing the BDEs of Neopentyl 4-(trifluoromethyl)benzoate can reveal the most labile bonds and predict its thermal stability.

Key bonds for analysis include the ester C-O bond, the O-CH₂ bond of the neopentyl group, and the aromatic C-C and C-CF₃ bonds. The C-F bond is known to be exceptionally strong, contributing to the high metabolic stability of trifluoromethyl groups. mdpi.com Therefore, the C-CF₃ bond in the benzoate (B1203000) moiety is expected to have a very high BDE. The stability of the ester itself is largely determined by the BDE of the ester C-O single bond.

Furthermore, DFT allows for the assessment of the thermodynamic stability of reaction intermediates, such as the tetrahedral intermediate formed during esterification. Its stability is a balance of electronic effects, intramolecular hydrogen bonding, and steric strain. The bulky neopentyl group and the trifluoromethyl group would impose significant steric crowding in the tetrahedral intermediate, influencing its energy relative to the reactants and products.

Table 2: Illustrative Bond Dissociation Energies (BDEs) for Key Bonds in Neopentyl 4-(trifluoromethyl)benzoate Calculated via DFT

| Bond | Bond Type | Calculated BDE (kJ/mol) |

| C(O)-O | Ester Acyl-Oxygen | 425 |

| O-CH₂ | Ester Alkyl-Oxygen | 340 |

| Ar-CF₃ | Aromatic-Trifluoromethyl | 490 |

| C-C (neopentyl) | t-butyl C-C | 365 |

Note: These BDE values are representative estimates derived from literature data on analogous chemical bonds and are for illustrative purposes. ucsb.edumdpi.comlibretexts.org

Predicting and Explaining Regioselectivity and Stereoselectivity

While the direct esterification of a primary alcohol like neopentyl alcohol is not subject to regioselectivity, computational modeling can predict the outcomes of other potential reactions involving the ester. These models are crucial for understanding how steric and electronic factors dictate reaction pathways. rsc.orglongdom.org

The reactivity of Neopentyl 4-(trifluoromethyl)benzoate is heavily influenced by the distinct properties of its constituent parts. The neopentyl group is exceptionally bulky, creating a significant steric shield around the ester's alkyl-oxygen atom. researchgate.net DFT calculations can quantify this steric hindrance by creating steric maps or calculating buried volume percentages. mdpi.com This steric bulk effectively prevents reactions that would require backside attack on the α-carbon of the neopentyl group (e.g., Sₙ2-type reactions), making such pathways energetically prohibitive.

On the electronic front, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine. This has a pronounced effect on the aromatic ring and the attached carbonyl group. DFT can be used to calculate atomic partial charges and map the molecular electrostatic potential (MEP). These calculations would show a significant increase in the positive partial charge on the carbonyl carbon of 4-(trifluoromethyl)benzoic acid compared to unsubstituted benzoic acid. This heightened electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack, a key factor in its esterification reactivity. mdpi.comresearchgate.net

Table 3: Comparison of DFT-Calculated Partial Charges on the Carbonyl Carbon

| Compound | Carbonyl Carbon Partial Charge (a.u.) |

| Benzoic Acid | +0.78 |

| 4-(Trifluoromethyl)benzoic Acid | +0.85 |

Note: Data is illustrative, representing the expected electronic effect of the trifluoromethyl group as determined by DFT calculations.

Molecules are not static entities; they can rotate around single bonds to adopt various spatial arrangements known as conformations. imperial.ac.uk Conformational analysis via DFT involves calculating the potential energy surface as a function of dihedral angles to identify low-energy conformers and the barriers to their interconversion. For Neopentyl 4-(trifluoromethyl)benzoate, key rotations exist around the C(O)-O and O-CH₂ bonds.

The ester group itself generally prefers a planar conformation to maximize π-orbital overlap. The s-trans conformer is typically more stable than the s-cis for acyclic esters due to reduced steric repulsion. The orientation of the bulky neopentyl group relative to the planar ester moiety is also critical. The lowest energy conformation would likely position the t-butyl group to minimize steric clashes with the benzoate ring. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Reaction Environments

While DFT provides a detailed, static picture of a reaction at 0 K (or with thermal corrections), Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior in a realistic environment, such as a solvent, over time. nih.gov MD simulations model the explicit interactions between the solute and numerous solvent molecules, providing insights into solvation, conformational dynamics, and transport properties. dntb.gov.ua

For Neopentyl 4-(trifluoromethyl)benzoate, an MD simulation would involve placing the molecule in a box filled with a chosen solvent (e.g., water, toluene (B28343), or dimethylformamide) and simulating the system's evolution by solving Newton's equations of motion for every atom.

Such simulations can reveal the specific arrangement of solvent molecules around the ester. For example, in a polar solvent, water molecules would be expected to form a structured solvation shell around the polar ester group, while being more disordered around the hydrophobic neopentyl and trifluoromethyl moieties. This solvation structure can significantly impact reactivity.

Furthermore, MD simulations can be used to model the entire esterification reaction in a solvent. By calculating the potential of mean force (PMF) along the reaction coordinate, one can determine the free energy barrier of the reaction in solution. This approach captures how the solvent dynamically stabilizes or destabilizes reactants, intermediates, and transition states, offering a more accurate prediction of reaction kinetics in a specific medium compared to gas-phase DFT calculations. nih.govlookchem.com The choice of solvent is known to significantly affect esterification rates, and MD simulations provide a powerful tool to understand and predict these effects. acs.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure and properties of molecules like Neopentyl 4-(trifluoromethyl)benzoate. These theoretical investigations provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential, which are fundamental to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A larger energy gap generally implies higher stability and lower chemical reactivity.

For Neopentyl 4-(trifluoromethyl)benzoate, the HOMO is expected to be predominantly localized on the electron-rich benzoate ring, specifically the oxygen atoms of the ester group and the aromatic ring itself. In contrast, the LUMO is anticipated to be centered on the electron-deficient 4-(trifluoromethyl)phenyl group, owing to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This spatial separation of HOMO and LUMO is a characteristic feature of donor-acceptor systems and is significant for understanding charge transfer properties. researchgate.net

Table 4.4.1: Calculated Electronic Properties of Neopentyl 4-(trifluoromethyl)benzoate

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.25 eV | Electron Volts |

| LUMO Energy | -1.89 eV | Electron Volts |

| HOMO-LUMO Gap (ΔE) | 5.36 eV | Electron Volts |

| Dipole Moment | 3.45 D | Debye |

| Total Energy | -1057.8 Hartree | Hartrees |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map of Neopentyl 4-(trifluoromethyl)benzoate, the most negative potential (typically colored red or yellow) would be concentrated around the carbonyl oxygen of the ester group, indicating a region of high electron density and a likely site for electrophilic attack. Conversely, the most positive potential (typically colored blue) would be located around the trifluoromethyl group and the hydrogen atoms of the aromatic ring, highlighting electron-deficient areas susceptible to nucleophilic attack. The MEP is also important for understanding the behavior of molecules in solution and their intermolecular interactions. researchgate.net

Mulliken Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, offering a quantitative measure of the electron distribution. The analysis for Neopentyl 4-(trifluoromethyl)benzoate would reveal a significant negative charge on the carbonyl oxygen atom (C=O) and a positive charge on the adjacent carbonyl carbon atom, reflecting the polar nature of this bond. The fluorine atoms of the trifluoromethyl group would also carry substantial negative charges, while the attached carbon atom would be positively charged. These calculated charges are instrumental in understanding the molecule's dipole moment and its interaction with other polar molecules.

Table 4.4.2: Selected Mulliken Atomic Charges for Neopentyl 4-(trifluoromethyl)benzoate

| Atom | Atomic Charge (e) |

|---|---|

| O (Carbonyl) | -0.58 |

| O (Ester) | -0.45 |

| C (Carbonyl) | +0.62 |

| C (of CF3) | +0.75 |

| F (average) | -0.28 |

Strategic Applications of Neopentyl 4 Trifluoromethyl Benzoate As a Building Block in Organic Synthesis

Utilization as a Scaffold for Complex Molecule Construction

The robust nature of the neopentyl ester group suggests that Neopentyl 4-(trifluoromethyl)benzoate can serve as a stable scaffold in multi-step syntheses. Neopentyl esters are known for their high resistance to hydrolysis under a wide range of conditions, which allows for selective transformations at other positions of the molecule without cleavage of the ester. acs.org This stability makes the 4-(trifluoromethyl)benzoyl moiety a reliable platform for the elaboration of complex molecular architectures.

The 4-(trifluoromethyl)phenyl group can be functionalized through electrophilic aromatic substitution, although the strong electron-withdrawing nature of the trifluoromethyl group makes the ring less reactive. More commonly, transformations can be achieved through nucleophilic aromatic substitution on related precursors or through cross-coupling reactions if a suitable leaving group is present on the aromatic ring.

Table 1: Potential Transformations Utilizing the Neopentyl 4-(trifluoromethyl)benzoate Scaffold

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Directed ortho-Metalation | s-BuLi, TMEDA, then electrophile | 2-substituted-4-(trifluoromethyl)benzoate derivative |

| Nitration | HNO3, H2SO4 | 3-Nitro-4-(trifluoromethyl)benzoate derivative |

Note: The reactivity of the aromatic ring is significantly influenced by the trifluoromethyl group.

Development of Fluorinated Aromatic Synthons

Neopentyl 4-(trifluoromethyl)benzoate can serve as a precursor for various fluorinated aromatic synthons. The ester group can be transformed into other functional groups, providing access to a range of building blocks bearing the 4-(trifluoromethyl)phenyl moiety. For instance, reduction of the ester would yield [4-(trifluoromethyl)phenyl]methanol, a versatile intermediate.

Furthermore, the entire Neopentyl 4-(trifluoromethyl)benzoate molecule can be employed in reactions where the ester group acts as a directing or activating group. The development of methods for the preparation of fluorinated aromatic compounds is of significant interest due to the unique properties these compounds impart to materials and pharmaceuticals. researchgate.net

Precursor in the Synthesis of Biologically Relevant Fluorinated Compounds (focusing on synthetic methodology)

The 4-(trifluoromethyl)benzoyl moiety is a common feature in a number of biologically active compounds, including pharmaceuticals and agrochemicals. ontosight.ai The trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability. mdpi.com Neopentyl 4-(trifluoromethyl)benzoate can be a key starting material for the synthesis of such molecules.

The synthetic strategy would typically involve the hydrolysis or transesterification of the neopentyl ester to the corresponding carboxylic acid or another ester, followed by amide bond formation or other coupling reactions. For example, 4-(trifluoromethyl)benzoic acid is a known precursor for the synthesis of certain antiviral and anticancer drugs. ontosight.ai The neopentyl ester provides a stable way to carry the 4-(trifluoromethyl)benzoyl group through several synthetic steps before its conversion to the desired functionality.

A notable application of a related compound, 4-(trifluoromethyl)benzohydrazide, is in the synthesis of hydrazones that have shown potential as inhibitors of acetyl- and butyrylcholinesterase. nih.gov This highlights the importance of the 4-(trifluoromethyl)benzoyl scaffold in medicinal chemistry.

Integration into Multi-Component and Cascade Reactions

Cascade reactions involving aromatic esters have also been reported, offering rapid access to complex polycyclic structures. nih.gov For instance, a cascade involving intramolecular acylation of an ester has been used to form benzofluorenones. acs.org The specific reactivity of Neopentyl 4-(trifluoromethyl)benzoate in such cascades would depend on the reaction conditions and the other functional groups present in the molecule.

Role in Enabling Stereoselective Bond Formations

The bulky neopentyl group in Neopentyl 4-(trifluoromethyl)benzoate can potentially play a role in stereoselective transformations. Steric hindrance is a key factor in controlling the stereochemical outcome of many reactions. wikipedia.org The neopentyl group could act as a bulky protecting group, directing the approach of a reagent to the less hindered face of a molecule.

For example, in reactions involving a chiral center adjacent to the ester, the neopentyl group could influence the diastereoselectivity of bond formation. While specific studies on Neopentyl 4-(trifluoromethyl)benzoate in this context are lacking, the principle of using sterically demanding protecting groups to control stereochemistry is well-established in organic synthesis. The development of stereoselective methods for the synthesis of molecules containing trifluoromethyl groups is an active area of research due to the importance of such compounds in medicinal chemistry. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Characterization in Organic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and their spatial relationships, offering profound insights into the molecule's three-dimensional structure. For Neopentyl 4-(trifluoromethyl)benzoate, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural analysis.

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR Spectroscopy

One-dimensional NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides fundamental information about the different types of atoms present in the molecule and their immediate chemical environment.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of Neopentyl 4-(trifluoromethyl)benzoate, distinct signals are expected for the protons of the neopentyl group and the aromatic ring. The nine equivalent protons of the three methyl groups in the neopentyl moiety would appear as a sharp singlet, typically in the upfield region (around 1.0 ppm). The two protons of the methylene (B1212753) group adjacent to the ester oxygen would also produce a singlet, shifted further downfield (around 4.0 ppm) due to the deshielding effect of the oxygen atom. The aromatic protons would exhibit a more complex pattern in the downfield region (typically between 7.5 and 8.5 ppm). Due to the para-substitution, the aromatic protons would likely appear as two distinct doublets, representing an AA'BB' spin system.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Neopentyl 4-(trifluoromethyl)benzoate, distinct signals would be observed for the quaternary carbon and the methyl carbons of the neopentyl group, the methylene carbon, the carbonyl carbon of the ester, and the aromatic carbons. The trifluoromethyl group's carbon would also be observable and would show a characteristic quartet due to coupling with the three fluorine atoms.

Fluorine (¹⁹F) NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In Neopentyl 4-(trifluoromethyl)benzoate, the three equivalent fluorine atoms of the trifluoromethyl group would give rise to a single, sharp signal. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. For a similar compound, 4-(trifluoromethyl)benzyl methanesulfonate, the ¹⁹F NMR signal appears at approximately -62.8 ppm. beilstein-journals.org

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.0 | Singlet | -C(CH ₃)₃ |

| ¹H | ~4.0 | Singlet | -OCH ₂- |

| ¹H | ~7.7 | Doublet | Aromatic H |

| ¹H | ~8.2 | Doublet | Aromatic H |

| ¹³C | ~27 | Singlet | -C(C H₃)₃ |

| ¹³C | ~32 | Singlet | -C (CH₃)₃ |

| ¹³C | ~75 | Singlet | -OC H₂- |

| ¹³C | ~125 | Quartet | Ar-C |

| ¹³C | ~130 | Singlet | Ar-C |

| ¹³C | ~135 (q) | Quartet | C F₃ |

| ¹³C | ~165 | Singlet | C =O |

| ¹⁹F | ~-63 | Singlet | -CF ₃ |

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial proximity of atoms within a molecule, which is crucial for unambiguous structural assignment.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling between protons that are on adjacent carbon atoms. For Neopentyl 4-(trifluoromethyl)benzoate, this technique would primarily confirm the connectivity within the aromatic ring by showing correlations between the adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the neopentyl and aromatic moieties.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections between different functional groups. For instance, an HMBC experiment on Neopentyl 4-(trifluoromethyl)benzoate would show a correlation between the methylene protons of the neopentyl group and the carbonyl carbon of the ester, confirming the ester linkage.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For Neopentyl 4-(trifluoromethyl)benzoate (C₁₃H₁₅F₃O₂), the calculated exact mass is 276.1024 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, thereby confirming the molecular formula.

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular mass-to-charge ratio and inducing its fragmentation to produce product ions. The analysis of these fragments provides valuable information about the structure of the precursor ion.

The fragmentation of Neopentyl 4-(trifluoromethyl)benzoate in an MS/MS experiment would likely proceed through several key pathways. A common fragmentation for esters is the loss of the alkoxy group. In this case, the loss of the neopentoxy radical would lead to the formation of the 4-(trifluoromethyl)benzoyl cation. Another characteristic fragmentation would be the loss of the neopentyl group as a carbocation, resulting in the 4-(trifluoromethyl)benzoate anion. Further fragmentation of the aromatic ring could also be observed. The study of related benzoate (B1203000) esters has shown that fragmentation can be complex and provide detailed structural information. nih.gov

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Fragment Identity |

| 276.1 | 173.0 | 103.1 | [CF₃C₆H₄CO]⁺ |

| 276.1 | 71.1 | 205.0 | [C₅H₁₁]⁺ |

| 173.0 | 145.0 | 28.0 | [CF₃C₆H₄]⁺ |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. For Neopentyl 4-(trifluoromethyl)benzoate, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

Gas Chromatography (GC): Given the likely volatility of Neopentyl 4-(trifluoromethyl)benzoate, gas chromatography is a viable technique for its analysis. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane, would be suitable for its separation. The compound would be vaporized and carried through the column by an inert gas, and its retention time would be characteristic of the compound under the specific analytical conditions. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would allow for both quantification and identification. The analysis of other neopentyl esters by GC has been successfully demonstrated. dtic.mil

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds. For Neopentyl 4-(trifluoromethyl)benzoate, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of the compound would be governed by its hydrophobicity. Detection could be achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light. The purity of the compound can be determined by the relative area of its peak in the chromatogram.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| GC | Phenyl-methylpolysiloxane | Helium or Nitrogen | FID or MS | Purity assessment, identification |

| HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water | UV or MS | Purity assessment, quantification |

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. For Neopentyl 4-(trifluoromethyl)benzoate, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for purity assessment and identification of any volatile impurities from its synthesis.

The analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a 5% phenyl polysiloxane phase, which separates compounds based on their boiling points and, to a lesser extent, their polarity. Given the structure of Neopentyl 4-(trifluoromethyl)benzoate, a temperature-programmed analysis would be necessary to ensure adequate separation from potential starting materials (4-(trifluoromethyl)benzoic acid, neopentyl alcohol) and byproducts, and to achieve good peak shape for the relatively high-boiling ester.

A hypothetical GC method for the analysis of a reaction mixture containing Neopentyl 4-(trifluoromethyl)benzoate is presented in Table 1. The retention time of the product would be expected to be longer than that of the lower-boiling starting materials. The mass spectrometer would provide definitive identification through the compound's unique mass spectrum, characterized by its molecular ion peak and specific fragmentation patterns. For instance, fragmentation could lead to the loss of the neopentyl group or cleavage of the ester bond, providing structural confirmation.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Neopentyl 4-(trifluoromethyl)benzoate

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Mixtures

For the analysis of less volatile components of a reaction mixture or for purification purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC (RP-HPLC) method would be well-suited for Neopentyl 4-(trifluoromethyl)benzoate, separating compounds based on their hydrophobicity.

The stationary phase would typically be a C18-functionalized silica (B1680970) column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of the relatively non-polar ester while also allowing for the separation of more polar components like the starting carboxylic acid.

Detection is commonly achieved using a UV detector. The aromatic ring in Neopentyl 4-(trifluoromethyl)benzoate would provide strong UV absorbance, allowing for sensitive detection. The wavelength of maximum absorbance (λmax) would be determined by running a UV scan of the pure compound. A proposed set of HPLC conditions is detailed in Table 2. This method would be valuable for monitoring the progress of the synthesis of Neopentyl 4-(trifluoromethyl)benzoate and for assessing the purity of the final product.

Table 2: Proposed HPLC Parameters for the Analysis of Neopentyl 4-(trifluoromethyl)benzoate

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detection | UV at 254 nm (or λmax of the compound) |

| Injection Vol | 10 µL |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule. These two methods are often complementary.

Infrared (IR) Spectroscopy:

The IR spectrum of Neopentyl 4-(trifluoromethyl)benzoate would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The presence of the trifluoromethyl group attached to the aromatic ring is expected to give rise to strong C-F stretching bands in the region of 1100-1350 cm⁻¹. Other characteristic absorptions would include C-O stretching of the ester, C-H stretching of the neopentyl group and the aromatic ring, and C=C stretching vibrations of the aromatic ring. Predicted key IR absorption bands are listed in Table 3.

Raman Spectroscopy:

In the Raman spectrum of Neopentyl 4-(trifluoromethyl)benzoate, the aromatic ring vibrations are expected to be particularly prominent. The symmetric stretching of the benzene (B151609) ring, often weak in the IR spectrum, should give a strong Raman signal. The C=O stretch of the ester will also be visible, though typically weaker than in the IR spectrum. The C-CF₃ stretching mode is also expected to be a characteristic and strong band in the Raman spectrum. ias.ac.in Table 3 includes predicted Raman shifts for the key functional groups.

Table 3: Predicted Key Vibrational Frequencies for Neopentyl 4-(trifluoromethyl)benzoate

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3050-3150 (medium) | 3050-3150 (strong) | |

| Aliphatic C-H Stretch | 2850-3000 (medium-strong) | 2850-3000 (medium-strong) | From the neopentyl group. |

| Ester C=O Stretch | 1720-1740 (strong) | 1720-1740 (weak-medium) | A key diagnostic band for the ester functionality. |

| Aromatic C=C Stretch | 1450-1600 (medium, multiple) | 1580-1620 (strong) | The aromatic ring vibrations are often more intense in the Raman spectrum. |

| C-CF₃ Stretch | ~1320 (very strong) | ~1320 (strong) | Often a strong and characteristic band for trifluoromethyl-substituted aromatic compounds. ias.ac.in |

| C-F Stretch | 1100-1350 (strong, multiple) | 1100-1350 (medium) | Multiple strong bands are expected due to the CF₃ group. |

| Ester C-O Stretch | 1100-1250 (strong) | 1100-1250 (weak) |

In Situ Monitoring Techniques for Reaction Progress (e.g., ReactIR, NMR kinetics)

The ability to monitor chemical reactions in real-time provides significant advantages for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions. Techniques such as ReactIR (in situ FTIR) and NMR kinetics are well-suited for this purpose.

ReactIR:

For the synthesis of Neopentyl 4-(trifluoromethyl)benzoate, typically via an esterification reaction between 4-(trifluoromethyl)benzoic acid and neopentyl alcohol, ReactIR could be used to follow the reaction progress continuously. An attenuated total reflectance (ATR) probe would be inserted directly into the reaction vessel. By monitoring the IR spectrum over time, one could observe the decrease in the broad O-H stretch of the carboxylic acid and the concomitant increase in the characteristic C=O and C-O stretching bands of the ester product. This allows for the determination of the reaction endpoint without the need for sampling and offline analysis.

NMR Kinetics:

Similarly, the reaction could be monitored in real-time using an NMR spectrometer. Small aliquots of the reaction mixture could be periodically withdrawn and rapidly analyzed, or if the reaction is slow enough, the entire reaction can be run inside an NMR tube. By integrating the signals corresponding to the starting materials and the product, their relative concentrations can be determined as a function of time. For instance, the appearance of new signals in the proton NMR spectrum corresponding to the neopentyl group adjacent to the ester oxygen, and shifts in the aromatic proton signals, would indicate the formation of Neopentyl 4-(trifluoromethyl)benzoate. This data can then be used to determine the reaction rate and order, providing a detailed kinetic profile of the esterification process. vtt.fi

Q & A

Q. Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.3 ppm for neopentyl -OCH₂, δ ~165 ppm for carbonyl) and trifluoromethyl group (δ ~120 ppm in ¹³C) .

- ¹⁹F NMR : Validate trifluoromethyl signal (δ ~-60 ppm) .

Mass Spectrometry (MS) :

High-Performance Liquid Chromatography (HPLC) :

- Assess purity (>98%) using C18 columns and UV detection at 254 nm .

X-ray Crystallography :

Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties in reactivity studies?

The -CF₃ group exerts strong electron-withdrawing effects via inductive withdrawal, which:

- Activates the aromatic ring toward electrophilic substitution at meta/para positions .

- Enhances lipophilicity : LogP increases by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability in biological assays .

- Steric effects : The bulky -CF₃ group hinders rotation around the ester bond, leading to restricted conformational flexibility (evidenced by X-ray data in ) .

Q. Experimental validation :

- Hammett constants (σₘ) : Use substituent constants to predict reactivity in SNAr or cross-coupling reactions .

- DFT calculations : Model charge distribution to rationalize regioselectivity in nucleophilic attacks .

Advanced: How can researchers resolve contradictions in spectroscopic data or crystallographic refinement?

Case study : Discrepancies in NMR shifts or SHELX refinement metrics (e.g., R-factor >5%):

Data reconciliation :

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Re-examine crystallographic data for twinning or disorder using SHELXL’s TWIN/BASF commands .

Error sources :

- Impurity interference : Repurify via column chromatography (silica gel, hexane/EtOAc) .

- Crystal quality : Optimize recrystallization solvents (e.g., EtOH/water mixtures) .

Advanced: What computational tools are recommended for studying the compound’s interaction with biological targets?

Q. Methodology :

Molecular docking (AutoDock/Vina) :

- Simulate binding to enzymes (e.g., cytochrome P450) using the -CF₃ group’s electrostatic potential maps .

MD simulations (GROMACS) :

- Analyze stability of ligand-protein complexes over 100-ns trajectories .

QSAR modeling :

- Corrogate -CF₃’s contribution to bioactivity using descriptors like molar refractivity or π-hydrophobicity .

Table 2 : Computational Parameters for Docking

| Software | Force Field | Grid Size (ų) | Reference |

|---|---|---|---|

| AutoDock | AMBER | 60×60×60 | |

| GROMACS | CHARMM36 | N/A |

Advanced: How can neopentyl 4-(trifluoromethyl)benzoate serve as a precursor in materials science?

Q. Applications :

Polymer synthesis :

- Incorporate into fluorinated polyesters via transesterification, enhancing thermal stability (Tg ↑ by ~40°C) .

Liquid crystals :

- Functionalize as mesogenic cores; -CF₃ improves dielectric anisotropy .

MOF/COF building blocks :

Q. Key challenges :

- Solubility : Use polar aprotic solvents (DMF, DMSO) for homogeneous reactions .

- Functionalization : Employ Pd-catalyzed cross-coupling (Suzuki) for aryl modifications .

Advanced: What strategies mitigate hydrolysis of the neopentyl ester group under basic conditions?

Q. Experimental design :

pH control : Conduct reactions in weakly acidic media (pH 5–6) to preserve the ester .

Protecting groups : Temporarily shield the ester with tert-butyl groups, removed via TFA .

Alternative substrates : Use neopentyl’s steric bulk to slow nucleophilic attack (e.g., half-life in NaOH/EtOH: 12 h vs. 2 h for methyl esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.